3-amino-1-methyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality 3-amino-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFWBNDFFGDAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129541-01-0 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-amino-1-methyl-1H-pyrazole-5-carboxamide structure and properties

An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazole class, this molecule serves as a valuable scaffold and building block for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide array of biological activities, and the specific substitution pattern of an amino group at the 3-position and a carboxamide at the 5-position imparts distinct chemical properties that are advantageous for drug design. This document details the molecule's core structure, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a pharmacophore for kinase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical significance.

Introduction to the Pyrazole Carboxamide Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyrazole derivatives holding a particularly prominent position.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmacologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design.

The significance of the pyrazole core is underscored by its presence in a range of FDA-approved drugs that address diverse medical needs.[3] Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the development of potent and selective therapeutic agents. The 3-amino-1-methyl-1H-pyrazole-5-carboxamide structure, in particular, combines key functional groups—a basic amino group and a hydrogen-bond-donating-and-accepting carboxamide—that are crucial for molecular recognition and binding to biological targets.

Molecular Structure and Identification

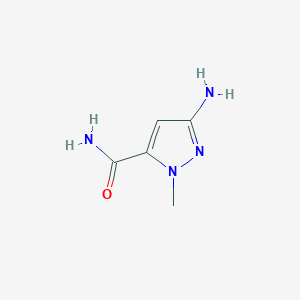

Chemical Structure

The molecular structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide consists of a central pyrazole ring. A methyl group is attached to the nitrogen at position 1 (N1), an amino group is at position 3 (C3), and a carboxamide group is at position 5 (C5). This arrangement of functional groups is critical for its chemical reactivity and biological activity.

Caption: 2D Structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.

Chemical Identifiers

Proper identification of a chemical compound is crucial for research and regulatory purposes. The key identifiers for 3-amino-1-methyl-1H-pyrazole-5-carboxamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | - |

| Molecular Formula | C₅H₈N₄O | [5] |

| Molecular Weight | 140.14 g/mol | [6] |

| Monoisotopic Mass | 140.06981 Da | [5] |

| SMILES | CN1C(=CC(=N1)N)C(=O)N | [5] |

| InChI | InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | [5] |

| InChIKey | HCFWBNDFFGDAHJ-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in the body. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models. Data for closely related analogs can also provide valuable insights.

| Property | Predicted Value | Notes and Comparative Data |

| XlogP | -0.9 | This predicted value suggests the compound is hydrophilic, which is expected given the presence of amino and carboxamide groups capable of hydrogen bonding.[5] |

| pKa (Most Basic) | 2.80 | This value is for the analogous methyl ester derivative, suggesting the pyrazole ring nitrogen is weakly basic. The amino group at C3 would be the primary basic center.[7] |

| Water Solubility | 0.105 g/L | This experimental value is for the methyl ester derivative. The carboxamide is expected to have higher water solubility due to additional hydrogen bonding capacity.[7] |

| Melting Point | 98-101 °C | This experimental range is for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a structural isomer, indicating the target compound is likely a solid at room temperature.[8] |

| Form | Powder / Solid | Based on data from similar pyrazole carboxamides.[6] |

Synthesis and Characterization

Retrosynthetic Analysis & Strategy

The most common and robust method for synthesizing the pyrazole core is the condensation of a 1,3-dielectrophilic component with a hydrazine derivative.[9] For 3-amino-1-methyl-1H-pyrazole-5-carboxamide, this involves reacting a suitably activated three-carbon precursor with methylhydrazine. A logical precursor is a derivative of cyanoacetic acid, which provides the C3-amino (from the nitrile) and C5-carboxamide functionalities.

Proposed Synthetic Protocol

This protocol is a well-established, two-step procedure for creating 3-aminopyrazole esters, which can be subsequently converted to the target carboxamide. The causality behind this choice is its efficiency and use of readily available starting materials.

Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate This step creates the activated three-carbon electrophile. Acetic anhydride is used as a dehydrating agent to drive the condensation reaction.[10]

-

To a stirred solution of methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq), add acetic anhydride (1.5 eq) dropwise.

-

Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove volatile components under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Cyclocondensation with Methylhydrazine This is the key ring-forming step. The reaction proceeds via a cascade of nucleophilic attack, intramolecular cyclization, and elimination to form the stable aromatic pyrazole ring.[10]

-

Dissolve the crude methyl 2-cyano-3-ethoxyacrylate from Step 1 in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The product, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

-

The final conversion to the carboxamide can be achieved by heating the ester with aqueous or methanolic ammonia.

Synthesis Workflow Diagram

This diagram illustrates the logical flow from starting materials to the final product.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the final structure would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: Expect signals for the methyl group (~3.5-4.0 ppm), a singlet for the pyrazole ring proton (C4-H), and broad signals for the amino and amide protons. The spectrum for the related precursor 3-Amino-1-methyl-1H-pyrazole is publicly available and can serve as a reference.[11]

-

¹³C NMR: Signals corresponding to the five carbons of the substituted pyrazole ring and the methyl carbon would be observed.

-

IR Spectroscopy: Key stretches would include N-H stretching for the amino and amide groups (~3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass (140.06981 Da) would confirm the elemental composition.[5]

Applications in Drug Discovery and Chemical Biology

Overview of Biological Activity

While 3-amino-1-methyl-1H-pyrazole-5-carboxamide itself is primarily a building block, the broader class of pyrazole carboxamides has a rich history of biological activity.[2] This scaffold is a key component in compounds designed to treat a range of diseases.

-

Anticancer Properties: Many pyrazole carboxamide derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[4][12] Their ability to mimic the adenine region of ATP allows them to bind to the ATP pocket of kinases, blocking their activity.

-

Anti-inflammatory Effects: Pyrazole derivatives are well-known for their anti-inflammatory properties.[13] Some function by inhibiting key enzymes in inflammatory pathways, such as p38 MAP kinase.[14]

-

Antifungal Activity: Certain pyrazole carboxamides have been developed as fungicides. Their mechanism often involves the disruption of mitochondrial respiration by inhibiting complexes in the electron transport chain, such as succinate dehydrogenase (Complex II).[15]

Potential Mechanism of Action (MoA): Kinase Inhibition

A primary application for this scaffold is in the design of kinase inhibitors. The N-methylpyrazole core can act as a stable, drug-like scaffold. The 3-amino group often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region. The carboxamide at the 5-position can be further functionalized to extend into solvent-exposed regions, allowing for modifications that improve potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Context

The diagram below shows a simplified representation of the p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery. A hypothetical inhibitor based on the 3-aminopyrazole scaffold would bind to p38 MAPK, preventing its activation and blocking the downstream inflammatory response.

Caption: Inhibition of the p38 MAPK pathway by a pyrazole-based drug.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

To evaluate the potential of a compound like 3-amino-1-methyl-1H-pyrazole-5-carboxamide or its derivatives as a kinase inhibitor, a biochemical assay is essential. This protocol describes a common, self-validating method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against p38α kinase.

Materials:

-

Recombinant human p38α enzyme.

-

Biotinylated peptide substrate (e.g., Biotin-ATF2).

-

ATP (Adenosine triphosphate).

-

Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pATF2).

-

Streptavidin-Allophycocyanin (SA-APC) conjugate.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Test compound (solubilized in DMSO).

-

384-well low-volume assay plates.

-

TR-FRET compatible plate reader.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point dose-response curve.

-

Assay Plate Mapping: Designate wells for total signal (enzyme, no inhibitor), background (no enzyme), and the compound dose-response curve.

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate/ATP/antibody solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.

-

-

Assay Execution:

-

Add 50 nL of the serially diluted compound (or DMSO for controls) to the appropriate wells.

-

Add 5 µL of the 2X enzyme solution to all wells except the background controls. Add 5 µL of assay buffer to background wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/antibody solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction and detect the phosphorylated product by adding 5 µL of SA-APC solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data using the total signal and background wells: % Inhibition = 100 * (1 - [Signal_compound - Signal_background] / [Signal_total - Signal_background]).

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

3-amino-1-methyl-1H-pyrazole-5-carboxamide is a structurally important heterocyclic compound that embodies the features of a valuable medicinal chemistry building block. Its hydrophilic nature, combined with the hydrogen bonding capabilities of its amino and carboxamide functional groups, makes it an excellent starting point for designing molecules that can effectively interact with biological targets. While its primary role is as a synthetic intermediate, the pyrazole carboxamide scaffold it represents is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.

Future research should focus on leveraging this core structure to build diverse chemical libraries. By systematically modifying the scaffold—for example, through N-acylation of the 3-amino group or by attaching various chemical moieties to the 5-carboxamide nitrogen—researchers can conduct extensive Structure-Activity Relationship (SAR) studies. Screening these new derivatives against a broad panel of kinases and other relevant biological targets will be crucial for identifying novel lead compounds with high potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.

References

- Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxyl

- 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide. (2024, August 9). Smolecule.

- The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (2026, February 22).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- 3-Amino-1-methyl-1H-pyrazole, 97%. Thermo Scientific Chemicals.

- 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide. (2023, August 15). Smolecule.

- 3-amino-1-methyl-1h-pyrazole-5-carboxamide. PubChemLite.

- 3-Amino-1-methyl-1H-pyrazole - 1H NMR Spectrum. SpectraBase.

- Methyl 3-amino-1-methyl-1h-pyrazole-5-carboxyl

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Echemi.

- 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride. Sigma-Aldrich.

- 5-amino-1-methyl-1H-pyrazole-3-carboxamide. Sigma-Aldrich.

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed.

- 3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride. BLD Pharm.

- 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. (2019, March 6). mzCloud.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.

- Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives.

- 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012, September 27). Taylor & Francis.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

- 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. (2025, December 4). US EPA.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI.

- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017). ResearchGate.

- Process for the preparation of 3-amino-5-methylpyrazole.

- Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. (2025, September 1). RSC Publishing.

- 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. (2016).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 3-Methyl-5-Amino-Pyrazole. lifechem pharma.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025, October 16).

- SAFETY D

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-1-methyl-1h-pyrazole-5-carboxamide (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 6. 5-amino-1-methyl-1H-pyrazole-3-carboxamide | 1367780-31-1 [sigmaaldrich.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Buy 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | 111375-25-8 [smolecule.com]

- 13. Buy 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 3-amino-1-methyl-1H-pyrazole-5-carboxamide

An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, analytical characterization, and potential therapeutic applications of this and related pyrazole carboxamides. A crucial focus is placed on the differentiation of regioisomers, a common challenge in the synthesis of substituted pyrazoles.[4][5]

Compound Identification and Isomerism

The precise identification of 3-amino-1-methyl-1H-pyrazole-5-carboxamide is critical due to the potential for regioisomerism during synthesis. The structural formula for this compound is:

The molecular formula is C5H8N4O, with a monoisotopic mass of 140.06981 Da.[6]

A common regioisomer is 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1367780-31-1), which has the same molecular formula but a different substitution pattern on the pyrazole ring. The differentiation between these isomers is a critical aspect of quality control in any synthetic procedure.

Physicochemical Properties

Predictive models and data from related compounds provide insight into the physicochemical properties of 3-amino-1-methyl-1H-pyrazole-5-carboxamide. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C5H8N4O | PubChemLite[6] |

| Molecular Weight | 140.14 g/mol | Sigma-Aldrich (for isomer) |

| XlogP (predicted) | -0.9 | PubChemLite[6] |

| Melting Point | Not available for this isomer. Related aminopyrazoles have melting points ranging from 103°C to 186°C.[7][8] | EPA, CAS Common Chemistry |

| Boiling Point | Not available. Related compounds have boiling points around 288°C.[7] | EPA |

| Water Solubility | Not available. A related methyl ester shows a water solubility of 0.105 g/L.[7] | EPA |

| pKa (basic) | Not available. A related methyl ester has a predicted basic pKa of 2.80.[7] | EPA |

Synthesis and Mechanistic Insights

The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide can be approached through several routes, typically involving the cyclization of a suitable precursor. A general and effective method involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar three-carbon building block.[9][10]

General Synthetic Strategy

A plausible synthetic route starts from ethyl cyanoacetate and involves the formation of a pyrazole ring, followed by methylation and amidation. The choice of reagents and reaction conditions is critical to control regioselectivity.

A general workflow for the synthesis is outlined below:

Caption: A generalized workflow for the synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, protocol based on established pyrazole synthesis methodologies.[9][10][11]

-

Step 1: Synthesis of a β-ketonitrile precursor. This can be achieved through the reaction of ethyl cyanoacetate with an appropriate electrophile.

-

Step 2: Cyclization with Methylhydrazine. The β-ketonitrile precursor is reacted with methylhydrazine. The regioselectivity of this step is crucial and can be influenced by the steric and electronic properties of the substituents and the reaction conditions (e.g., solvent, temperature, pH).

-

Step 3: Functional Group Interconversion. Depending on the starting materials, the ester or nitrile group at the 5-position is converted to a carboxamide. This can be achieved through hydrolysis followed by amidation or direct aminolysis.

Analytical Characterization and Isomer Differentiation

The unambiguous characterization of 3-amino-1-methyl-1H-pyrazole-5-carboxamide and its distinction from the 5-amino-3-carboxamide isomer is paramount. A combination of spectroscopic and chromatographic techniques is essential.[5]

Spectroscopic Methods

-

NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.

-

In ¹H NMR, the chemical shift of the pyrazole ring proton will differ between the isomers.

-

2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space correlations between the methyl protons and the protons on the pyrazole ring, confirming the substitution pattern.[5] HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the carbonyl carbon and the protons on the pyrazole ring, further aiding in isomer differentiation.[9][10]

-

-

Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) may differ, providing clues to their structure.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino (N-H stretching), carboxamide (C=O and N-H stretching), and pyrazole ring vibrations.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for separating the desired product from its regioisomer and other impurities.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Gas Chromatography (GC): For volatile derivatives, GC can be used for purity assessment.[12]

The analytical workflow for quality control is depicted below:

Caption: A typical analytical workflow for the quality control of synthesized 3-amino-1-methyl-1H-pyrazole-5-carboxamide.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2][13] While specific data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide is limited, the broader class of pyrazole carboxamides has shown significant potential in several therapeutic areas.

Anticancer Activity

Many pyrazole-containing compounds have been investigated as anticancer agents.[1][2] The pyrazole scaffold can act as a bioisostere for other aromatic rings, and the substituents can be tailored to interact with specific biological targets. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.[1]

Anti-inflammatory Effects

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives are often explored for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

Other Potential Applications

-

Anthelmintic Agents: A series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus.[14]

-

Agrochemicals: The biological activity of pyrazole derivatives also extends to their use as pesticides or herbicides.[1]

The potential biological activities of this class of compounds are summarized below:

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Tubulin polymerization inhibition, kinase inhibition[1][2] |

| Inflammation | COX inhibition, modulation of inflammatory pathways[1] |

| Infectious Diseases | Inhibition of parasitic enzymes[14] |

| Agriculture | Pesticidal or herbicidal activity[1] |

Conclusion

3-amino-1-methyl-1H-pyrazole-5-carboxamide represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with a strong emphasis on the critical importance of distinguishing it from its regioisomers. For researchers and drug development professionals, a thorough understanding of the chemistry and analytical techniques discussed herein is essential for the successful utilization of this and related pyrazole derivatives in their research endeavors.

References

- Smolecule. 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide.

- EPA. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties.

- Advent Chembio. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

- CAS Common Chemistry. 3-Amino-5-methylpyrazole.

- McLaughlin, G., et al. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis, 2016.

- Thermo Scientific Chemicals. 3-Amino-1-methyl-1H-pyrazole, 97%.

- lifechem pharma. 3-Methyl-5-Amino-Pyrazole.

- Benchchem. Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate.

- Sigma-Aldrich. 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

- EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. 2026.

- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 2022.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- PubChemLite. Methyl 3-amino-1-methyl-1h-pyrazole-5-carboxylate.

- PubChemLite. 3-amino-1-methyl-1h-pyrazole-5-carboxamide.

- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2008.

- PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 2021.

- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- De Gruyter. Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 2024.

Sources

- 1. Buy 1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. research.tus.ie [research.tus.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 3-amino-1-methyl-1h-pyrazole-5-carboxamide (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 12. 3-Amino-1-methyl-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. nbinno.com [nbinno.com]

- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tale of Two Isomers: A Technical Guide to 3-Amino and 5-Amino Pyrazole Carboxamides in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for constructing a diverse array of therapeutic agents.[1][2][3] Among its many derivatives, aminopyrazole carboxamides have emerged as particularly fruitful starting points for drug design. However, the seemingly subtle difference in the position of the amino group—at the 3- or 5-position of the pyrazole ring—gives rise to profound distinctions in the chemical properties, synthetic accessibility, and ultimately, the biological activity of the resulting molecules. This in-depth technical guide provides a comprehensive exploration of the core differences between 3-amino and 5-amino pyrazole carboxamides, offering insights to inform rational drug design and accelerate discovery programs.

The Crucial Influence of Tautomerism: More Than Just a Shift in Position

A fundamental concept to grasp when working with N-unsubstituted aminopyrazoles is the phenomenon of annular prototropic tautomerism. This is an equilibrium where a proton migrates between the two nitrogen atoms of the pyrazole ring, leading to the interconversion of the 3-amino-1H and 5-amino-1H forms.[4][5] The position of this equilibrium is a delicate balance influenced by intramolecular electronic effects and intermolecular interactions with the surrounding environment.[4]

The predominant tautomer dictates critical molecular properties that are paramount for drug-receptor interactions, including hydrogen bonding patterns, dipole moment, and overall molecular shape.[4] For instance, the electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.[4] In the gas phase, the 3-amino tautomer is generally more stable than the 5-amino tautomer.[6][7] However, in solution, particularly in polar solvents like DMSO, the more polar 5-amino tautomer can be significantly stabilized, shifting the equilibrium.[6]

Caption: Annular prototropic tautomerism in aminopyrazoles.

Navigating the Synthetic Landscape: Divergent Pathways to Isomeric Scaffolds

The synthetic routes to 3-amino and 5-amino pyrazole carboxamides are distinct, reflecting the different reactivities of the precursors required for their construction.

Synthesis of 3-Amino Pyrazole Carboxamides

A common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization. To obtain the desired carboxamide functionality, the pyrazole core is often first functionalized with a cyano group at the 4-position, which can then be hydrolyzed to the carboxamide.

A one-pot method for producing 3-amino pyrazole-4-carboxamide hemisulfate has been reported, starting from cyanoacetamide and morpholine, with trimethyl orthoformate catalysis, followed by cyclization with hydrazine hydrate and salt formation with sulfuric acid.[8] Another approach involves the reaction of formamidine hydrochloride or acetate with cyanoacetamide to yield 3-amino-2-cyanoacrylic acid amide, which is then cyclized with hydrazine.[9]

Caption: General synthetic scheme for 3-amino pyrazole carboxamides.

Synthesis of 5-Amino Pyrazole Carboxamides

The synthesis of 5-amino pyrazoles often utilizes α,β-unsaturated nitriles as key starting materials. A traditional and widely used method involves the condensation of ethyl (ethoxymethylene)cyanoacetate with a hydrazine derivative.[10] This reaction directly furnishes a 5-aminopyrazole with a carboxylate group at the 4-position, which can then be readily converted to the desired carboxamide.

Another route involves the reaction of hydrazine with (ethoxymethylene)malononitrile to yield 5-amino-1H-pyrazole-4-carbonitrile, which can be subsequently hydrolyzed to the carboxamide.[10] The choice of hydrazine (unsubstituted or substituted) and the specific α,β-unsaturated nitrile allows for a high degree of diversification of the final products.

Caption: General synthetic scheme for 5-amino pyrazole carboxamides.

Structure-Activity Relationships: How Isomerism Dictates Biological Targets

The distinct electronic and steric profiles of 3-amino and 5-amino pyrazole carboxamides lead to their preferential interaction with different biological targets. This has resulted in the development of distinct classes of drugs and clinical candidates based on each scaffold.

The 3-Amino Pyrazole Carboxamide Scaffold: A Privileged Motif for Kinase Inhibitors

The 3-amino pyrazole carboxamide core is a well-established pharmacophore in the design of kinase inhibitors. The amino group at the 3-position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The carboxamide group can be readily modified to introduce various substituents that can occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity.

A prominent example is the development of inhibitors for the brain cannabinoid receptor (CB1). Structure-activity relationship studies have shown that a carboxamido group at the 3-position of the pyrazole ring is a structural requirement for potent and selective antagonistic activity.[11]

The 5-Amino Pyrazole Carboxamide Scaffold: A Versatile Platform for Diverse Targets

The 5-amino pyrazole carboxamide scaffold has demonstrated remarkable versatility, leading to the development of agents targeting a wide range of biological systems. The 5-amino group can participate in different hydrogen bonding interactions compared to its 3-amino counterpart, opening up possibilities for targeting different classes of proteins.

For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[12][13] These compounds have shown potent activity against both wild-type and mutant forms of FGFR, which are implicated in various cancers.[12][13] The 5-amino pyrazole moiety has also been utilized in the synthesis of compounds with potent selective p38α inhibiting activity.[10]

Comparative Physicochemical and Spectroscopic Properties

The difference in the position of the amino group also manifests in the physicochemical and spectroscopic properties of these isomers.

| Property | 3-Amino Pyrazole Carboxamide Derivatives | 5-Amino Pyrazole Carboxamide Derivatives |

| Tautomeric Preference | Generally the more stable tautomer in the gas phase.[6][7] | Can be stabilized in polar solvents.[6] |

| ¹H NMR (NH₂ protons) | Chemical shifts can vary depending on substitution and solvent. | Chemical shifts can be influenced by the adjacent carboxamide group. |

| ¹³C NMR (C3 and C5) | The chemical shift of C3 is directly influenced by the amino group. | The chemical shift of C5 is directly influenced by the amino group. |

| Reactivity | The amino group at the 3-position can influence the reactivity of the adjacent ring nitrogen and carbon atoms. | The amino group at the 5-position can influence the reactivity of the adjacent ring nitrogen and carbon atoms. |

Experimental Protocols: Representative Syntheses

Synthesis of a Representative 3-Amino Pyrazole-4-Carboxamide Derivative

Objective: To synthesize 3-amino-1H-pyrazole-4-carboxamide.

Methodology: This protocol is adapted from a known procedure for the synthesis of 3-amino-4-carboxamidopyrazole.[9]

-

Step 1: Synthesis of 3-amino-2-cyanoacrylic acid amide. To a solution of cyanoacetamide in a suitable solvent, add formamidine hydrochloride or acetate. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration.

-

Step 2: Cyclization to 3-amino-1H-pyrazole-4-carboxamide. The 3-amino-2-cyanoacrylic acid amide from the previous step is suspended in a suitable solvent, and hydrazine hydrate is added. The mixture is heated to reflux for several hours. After cooling, the product crystallizes and is collected by filtration, washed, and dried.

Synthesis of a Representative 5-Amino Pyrazole-4-Carboxamide Derivative

Objective: To synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate and its subsequent conversion to the carboxamide.

Methodology: This protocol is based on the classical synthesis of 5-aminopyrazoles.[10]

-

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add hydrazine hydrate. The reaction is typically carried out at room temperature or with gentle heating. The product usually precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

Step 2: Amidation to 5-amino-1H-pyrazole-4-carboxamide. The ethyl 5-amino-1H-pyrazole-4-carboxylate is then converted to the corresponding carboxamide. This can be achieved by reacting the ester with a suitable amine in the presence of a coupling agent such as HATU, or by converting the carboxylic acid (obtained after hydrolysis of the ester) to an acid chloride followed by reaction with an aniline derivative.[10]

Conclusion: Strategic Isomer Selection in Drug Design

The choice between a 3-amino and a 5-amino pyrazole carboxamide scaffold is a critical decision in the early stages of a drug discovery program. It is not merely a matter of positional isomerism but a strategic choice that will profoundly influence the synthetic route, the physicochemical properties, and, most importantly, the biological target profile of the resulting molecules. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, empowers medicinal chemists to make more informed decisions, ultimately leading to the more efficient design and development of novel therapeutics. The versatility of the pyrazole core, combined with the nuanced differences between its amino-substituted derivatives, ensures that these scaffolds will continue to be a rich source of innovation in medicinal chemistry for the foreseeable future.

References

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available from: [Link]

-

Afanas'eva, G. A., et al. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Available from: [Link]

-

Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... ResearchGate. Available from: [Link]

-

Wang, Y., et al. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Pharmaceutical Society of Japan. Available from: [Link]

-

Akocak, S., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PLoS ONE. Available from: [Link]

-

Costa, M. S., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]

-

Deng, W., et al. Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available from: [Link]

-

Deng, W., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

-

Reva, I., et al. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available from: [Link]

-

Claramunt, R. M., et al. ChemInform Abstract: Structure and Tautomerism of 3(5)‐Amino‐5(3)‐arylpyrazoles in the Solid State and in Solution: An X‐Ray and NMR Study. ResearchGate. Available from: [Link]

-

Gomaa, M. A.-M. Full article: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Taylor & Francis Online. Available from: [Link]

-

Representative drugs containing the pyrazole scaffold. ResearchGate. Available from: [Link]

-

Some examples of pyrazole based drugs, antidotes and steroids. ResearchGate. Available from: [Link]

-

Schematic diagram for the synthesis of pyrazole carboxamides, 5a-f. ResearchGate. Available from: [Link]

- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents.

-

Menpara, K., et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Diaz, L., et al. Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Vitale, P., et al. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available from: [Link]

-

Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. ResearchGate. Available from: [Link]

- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents.

-

Lan, R., et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]

- 9. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 10. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Nuances of Solubility in Early-Stage Drug Discovery

An In-Depth Technical Guide to the Solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO

In the realm of modern drug discovery and development, understanding the solubility of a compound is not merely a preliminary checkbox but a foundational pillar upon which the entire edifice of preclinical and clinical assessment rests. For researchers and scientists working with novel chemical entities, such as the promising heterocyclic compound 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a thorough characterization of its behavior in relevant solvent systems is paramount. Dimethyl sulfoxide (DMSO) stands as a near-ubiquitous solvent in this landscape, prized for its remarkable ability to dissolve a wide array of organic molecules, thereby enabling high-throughput screening and other essential in vitro assays.[1][2][3]

This guide is conceived not as a rigid set of instructions, but as a comprehensive technical resource for the discerning researcher. It is born from the understanding that while specific quantitative solubility data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO is not yet widely published, the principles and methodologies for its determination are well-established. Herein, we will dissect the theoretical underpinnings of solubility, explore the multifaceted factors that influence it, and provide a robust, field-proven experimental framework for its precise measurement. Our approach is grounded in scientific integrity, ensuring that the protocols described are self-validating and that the insights offered are both technically accurate and practically applicable.

The Interplay of Molecular Structure and Solvent Properties: A Theoretical Framework

The solubility of a solute in a solvent is dictated by a delicate balance of intermolecular forces. To comprehend the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO, we must first examine the molecular characteristics of both entities.

1.1. The Solute: 3-amino-1-methyl-1H-pyrazole-5-carboxamide

While specific physicochemical data for this exact molecule is sparse in publicly available literature, we can infer its likely properties from its constituent functional groups and the behavior of structurally similar pyrazole derivatives.[4][5]

-

Polarity and Hydrogen Bonding: The molecule possesses several features that contribute to its polarity and potential for hydrogen bonding:

-

An amino group (-NH2) , which can act as a hydrogen bond donor.

-

A carboxamide group (-CONH2) , with a hydrogen bond-donating -NH2 and a hydrogen bond-accepting carbonyl group (C=O).

-

The pyrazole ring itself is a heterocyclic aromatic system containing nitrogen atoms that can participate in hydrogen bonding.

-

-

Methyl Group (-CH3): The presence of a methyl group introduces a small region of non-polarity.

Based on these features, 3-amino-1-methyl-1H-pyrazole-5-carboxamide is anticipated to be a polar molecule with a significant capacity for hydrogen bonding.

1.2. The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent.[1][6] Its unique properties make it an exceptional solvent for a wide range of compounds in the pharmaceutical industry.[6][7]

-

High Polarity: The sulfoxide group (S=O) is highly polarized, with a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This allows for strong dipole-dipole interactions with polar solutes.

-

Aprotic Nature: DMSO does not have any acidic protons, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor.

-

Amphipathic Character: DMSO possesses both polar (the sulfoxide group) and nonpolar (the two methyl groups) regions, contributing to its versatility in dissolving a broad spectrum of molecules.[8]

1.3. The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational understanding of the anticipated solubility. The polar nature of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, with its multiple hydrogen bond donor and acceptor sites, aligns well with the highly polar and hydrogen bond-accepting properties of DMSO. This suggests a favorable interaction between the solute and solvent molecules, leading to a high probability of good solubility.

Critical Factors Influencing Experimental Solubility

While theoretical predictions provide a strong starting point, the experimentally determined solubility can be influenced by several practical factors.[9] Meticulous control over these variables is essential for obtaining accurate and reproducible results.

2.1. Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[9][10] It is therefore crucial to conduct solubility experiments at a precisely controlled and reported temperature, typically ambient temperature (e.g., 25 °C) for standardized comparisons.

2.2. Purity of the Compound

2.3. Quality and Handling of DMSO

DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can alter the solvent properties of DMSO and impact the solubility of the compound.[11] Using high-purity, anhydrous DMSO and employing proper handling techniques to minimize exposure to air are critical for reliable results.[7]

2.4. Equilibrium Time

Dissolution is not an instantaneous process. Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The time required to reach equilibrium can vary depending on the compound and the experimental conditions.

2.5. Agitation

Consistent and adequate agitation is necessary to ensure that the entire sample is exposed to the solvent and to facilitate the dissolution process.[10]

Below is a diagram illustrating the key factors that can influence the solubility of a compound in DMSO.

Caption: Key experimental variables impacting the measured solubility.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent. The following protocol has been adapted for the specific determination of 3-amino-1-methyl-1H-pyrazole-5-carboxamide solubility in DMSO.

3.1. Materials and Equipment

-

Solute: 3-amino-1-methyl-1H-pyrazole-5-carboxamide (high purity, >98%)

-

Solvent: Anhydrous DMSO (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Positive displacement pipettes or calibrated glass pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with DMSO)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

-

Volumetric flasks and other standard laboratory glassware

3.2. Step-by-Step Experimental Procedure

-

Preparation of the Solid: Accurately weigh an excess amount of 3-amino-1-methyl-1H-pyrazole-5-carboxamide into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: To each vial, add a precise volume of anhydrous DMSO.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected aliquot through a DMSO-compatible syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with DMSO to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.

The following diagram provides a visual representation of this experimental workflow.

Caption: Step-by-step workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO at 25°C

| Replicate | Concentration in Diluted Sample (µg/mL) | Dilution Factor | Saturated Solution Concentration (mg/mL) | Solubility (mg/mL) |

| 1 | 152.3 | 200 | 30.46 | |

| 2 | 155.1 | 200 | 31.02 | |

| 3 | 153.8 | 200 | 30.76 | |

| Mean | 30.75 | |||

| SD | 0.28 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The calculated mean solubility and standard deviation provide a quantitative measure of the compound's solubility under the specified conditions. This value is critical for various applications in drug discovery, including:

-

Stock Solution Preparation: Knowing the solubility limit is essential for preparing concentrated stock solutions for high-throughput screening.

-

Assay Development: Ensures that the compound remains in solution at the concentrations required for in vitro and in vivo experiments, preventing false-negative results due to precipitation.

-

Formulation Development: Provides baseline data for the development of more complex formulations for preclinical and clinical studies.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or Inconsistent Solubility Values | Insufficient equilibration time. Inadequate agitation. Use of non-anhydrous DMSO. | Extend the equilibration time and verify that equilibrium has been reached by taking measurements at multiple time points. Ensure consistent and vigorous agitation. Use fresh, high-purity anhydrous DMSO and handle it under an inert atmosphere if necessary. |

| Clogging of Syringe Filter | Incomplete settling of the solid phase. Inappropriate filter pore size. | Allow for a longer settling period. Consider centrifugation at a controlled temperature to pellet the undissolved solid before taking the supernatant. Use a larger pore size filter if appropriate for the analytical method. |

| Precipitation After Filtration | Temperature fluctuations between equilibration and analysis. Supersaturated solution. | Ensure that all steps, from equilibration to dilution, are performed at the same controlled temperature. |

Conclusion

While a definitive, published value for the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO may not be readily available, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to determine this crucial parameter with confidence. A thorough understanding of the interplay between the compound's structure, the properties of DMSO, and the critical experimental variables is the cornerstone of generating accurate and reliable solubility data. Such data is indispensable for the successful progression of this and other novel compounds through the drug discovery and development pipeline.

References

- Aure Chemical. (2026, February 6).

- Hopax. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- MDPI. (2025, July 19).

- ChemDiv. (n.d.).

- LookChem. (2024, September 9).

- ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors.

- U.S. Environmental Protection Agency. (2025, October 15).

- PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- CAS. (n.d.). 3-Amino-5-methylpyrazole.

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Thermo Fisher Scientific. (n.d.). 3-Amino-1-methyl-1H-pyrazole, 97% 1 g.

- BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

- MedchemExpress. (n.d.). 3-Amino-5-methylpyrazole.

- Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.

- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- BenchChem. (n.d.).

Sources

- 1. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 2. reachever.com [reachever.com]

- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of DMSO [chemdiv.com]

- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. mdpi.com [mdpi.com]

- 9. ijnrd.org [ijnrd.org]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. medchemexpress.com [medchemexpress.com]

The Pyrazole-5-Carbonyl Axis: A Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate vs. Carboxamide

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the functional group positioned at the 5-carbon of a pyrazole ring often dictates the molecule's trajectory—either as a transient synthetic intermediate or as a critical target-engaging pharmacophore. This whitepaper provides an in-depth technical analysis comparing Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) [1] and its amidated derivative, 3-amino-1-methyl-1H-pyrazole-5-carboxamide (AMPCA) [2].

While MAMPC serves as a highly versatile, lipophilic building block for constructing complex fused heterocycles (such as pyrazolo[4,3-d]pyrimidines), AMPCA is frequently deployed as a terminal pharmacophore. The carboxamide moiety is renowned for its ability to act as a dual hydrogen-bond donor and acceptor, making it an elite hinge-binding motif in the development of kinase inhibitors and other targeted therapies[3].

Physicochemical & Structural Profiling

The transition from an ester to a primary carboxamide fundamentally alters the molecule's electronic distribution, solubility profile, and interaction potential. Table 1 summarizes the quantitative and structural divergence between these two entities.

Table 1: Quantitative Physicochemical Comparison

| Property | Methyl Ester (MAMPC) | Carboxamide (AMPCA) |

| CAS Registry Number | 89088-56-2[1] | 1129541-01-0[2] |

| Molecular Formula | C6H9N3O2 | C5H8N4O |

| Molecular Weight | 155.16 g/mol | 140.14 g/mol |

| H-Bond Donors | 1 (from 3-amino group) | 2 (from 3-amino & 5-carboxamide) |

| H-Bond Acceptors | 4 (N, N, O, O) | 3 (N, N, O) |

| Primary Utility | Synthetic intermediate, prodrug handle | Pharmacophore, Kinase hinge binder |

| Electrophilicity | Moderate (susceptible to nucleophiles) | Low (resonance stabilized) |

Pharmacological Divergence: The Hinge-Binding Paradigm

The choice between retaining an ester or converting it to a carboxamide is rarely arbitrary in drug discovery; it is driven by target structural biology.

In the context of ATP-competitive kinase inhibitors, the ATP-binding pocket features a narrow, hydrophobic cleft connected by a flexible "hinge" region. This hinge region relies heavily on hydrogen bonding to anchor inhibitors. The pyrazole-5-carboxamide motif is structurally privileged for this environment[3]. The carboxamide nitrogen acts as a crucial hydrogen-bond donor to the backbone carbonyl of the gk+3 (gatekeeper + 3) residue, while the carboxamide oxygen accepts a hydrogen bond from the gk+1 amide nitrogen.

Conversely, the methyl ester (MAMPC) lacks this hydrogen-bond donor capability. The bulky, lipophilic methoxy group creates steric clashes within the tight hinge cleft, rendering it virtually inactive as a direct kinase binder. Beyond kinases, pyrazole-5-carboxamides have also been identified as potent inhibitors of the Receptor for Advanced Glycation End products (RAGE), further highlighting the necessity of the amide motif for biological target engagement[4].

Logical mapping of kinase hinge binding: Carboxamide's dual H-bond capacity vs Ester's limitation.

Synthetic Methodologies: Ester Amidation Protocols

Converting MAMPC to AMPCA is a fundamental transformation, yet it presents specific synthetic challenges. The electron-rich nature of the pyrazole ring donates electron density into the ester carbonyl via resonance. This significantly reduces the electrophilicity of the carbonyl carbon, making standard room-temperature ammonolysis highly inefficient.

To overcome this thermodynamic barrier, researchers must employ either high thermal energy in a closed system or highly reactive nucleophilic species[5].

Protocol A: High-Pressure Ammonolysis (Sealed Tube)

Causality: Ammonia gas dissolved in methanol is a relatively weak nucleophile. Because the pyrazole ester is deactivated, the reaction requires temperatures exceeding the boiling point of methanol (65°C) to achieve sufficient collision energy. A sealed pressure tube prevents the escape of volatile ammonia, forcing the equilibrium toward amide formation.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) in a 10-fold volumetric excess of 7N Ammonia in Methanol within a heavy-walled borosilicate pressure tube.

-

Sealing & Heating: Seal the tube securely with a Teflon-lined cap behind a blast shield. Heat the reaction mixture to 90°C using an oil bath or heating block.

-

Incubation: Maintain heating with vigorous magnetic stirring for 16–24 hours. The initial suspension will typically clear as the reaction progresses, followed by the precipitation of the more polar carboxamide product.

-

Quenching & Workup: Cool the vessel completely to 0°C before carefully unsealing to vent residual pressure.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted ester, then filter to isolate AMPCA.

Protocol B: Base-Catalyzed Formamidation

Causality: When high-pressure equipment is unavailable, an alternative is to generate a highly reactive amide anion in situ. Reacting formamide with sodium methoxide generates the formamide anion, a vastly superior nucleophile compared to neutral ammonia, allowing the amidation to proceed at standard atmospheric pressure.

Step-by-Step Methodology:

-

Reagent Mixing: In a round-bottom flask under inert atmosphere (N2), dissolve 1.0 eq of MAMPC in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add 5.0 eq of formamide, followed by the dropwise addition of 1.5 eq of a 25% Sodium Methoxide solution in methanol.

-

Heating: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours.

-

Precipitation: Cool the mixture to room temperature and pour it over crushed ice. The sudden shift in solvent polarity forces the precipitation of the target carboxamide.

-

Filtration: Collect the solid via vacuum filtration and wash extensively with distilled water to remove residual DMF and formamide.

Step-by-step experimental workflow for the amidation of MAMPC to AMPCA.

Self-Validating Analytical Workflows

A robust chemical protocol must be self-validating. To confirm the complete conversion of the ester to the carboxamide, the following analytical signatures must be verified:

-

Infrared Spectroscopy (FT-IR): The causality of the structural shift is most evident here. The strong ester carbonyl stretch (

) typically observed at ~1725 -

Proton NMR (

, DMSO- -

Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight transition provides definitive proof. The ester yields a protonated molecular ion

at

Conclusion

The selection between Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its corresponding carboxamide is a masterclass in functional group strategy. While the ester provides a highly stable, lipophilic handle necessary for the upstream synthesis of complex macrocycles and fused pyrazolo-pyrimidines, the carboxamide is the ultimate effector molecule. By mastering the synthetic conversion between these two states—and understanding the thermodynamic causality that governs it—drug development professionals can efficiently unlock powerful kinase hinge-binding pharmacophores.

References

Sources

- 1. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | 89088-56-2 [sigmaaldrich.com]

- 2. aaronchem.com [aaronchem.com]

- 3. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsynergies.com [bpsynergies.com]

Methodological & Application

Application Note: Synthesis of 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxamide

[1]

Executive Summary

This technical guide details the protocol for converting Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate to 3-amino-1-methyl-1H-pyrazole-5-carboxamide via nucleophilic acyl substitution (ammonolysis).[1] This pyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif in Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors.

The conversion of electron-rich heteroaromatic esters to amides often presents kinetic challenges due to the donation of electron density from the ring nitrogen/amino groups into the carbonyl system, reducing electrophilicity. This protocol utilizes a high-pressure ammonolysis approach to ensure complete conversion, high purity, and operational simplicity (filtration-based isolation).[1]

Chemical Context & Retrosynthesis[2][3]

The target molecule is synthesized directly from its corresponding ethyl ester.[2] The regiochemistry is fixed at the N1-methyl position, distinguishing it from its 3-carboxamide/5-amino isomer.[1]

Reaction Scheme

The transformation involves the nucleophilic attack of ammonia on the ester carbonyl, followed by the elimination of ethanol.

Figure 1: Reaction scheme for the ammonolysis of the pyrazole ester.

Experimental Protocol

Materials & Reagents[5]

| Reagent / Solvent | Role | Grade/Purity | Stoichiometry |

| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Starting Material | >97% HPLC | 1.0 equiv.[1] |

| Ammonia in Methanol (7N) | Reagent / Solvent | Anhydrous | 20.0 equiv. |

| Methanol | Wash Solvent | ACS Grade | N/A |

| Methyl tert-butyl ether (MTBE) | Wash Solvent | ACS Grade | N/A |

Equipment

-

Primary Reactor: 100 mL - 500 mL Pressure Vessel (e.g., Q-Tube, Autoclave, or heavy-walled sealed glass tube) rated for >10 bar.[1]

-

Heating: Oil bath or heating block with magnetic stirring.

-

Filtration: Sintered glass funnel (Porosity 3).

Step-by-Step Procedure

Step 1: Charge and Dissolution

-

Weigh 10.0 g (59.1 mmol) of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate into the pressure vessel.

-

Add a magnetic stir bar.

-

Carefully add 170 mL of 7N Ammonia in Methanol (approx. 1.19 mol, ~20 eq).

-

Note: The ester may not dissolve completely at room temperature initially. This is acceptable.

-

Step 2: Reaction (Ammonolysis)

-

Seal the pressure vessel tightly. Ensure the O-ring/seal is chemically resistant (PTFE or Viton).[1]

-

Heat the reaction mixture to 80°C (internal temperature) or 90°C (oil bath temperature).

-

Maintain stirring at 500 RPM for 16 to 24 hours .

Step 3: Monitoring

-

Cool the vessel to room temperature (RT) before opening.

-

Caution: Open the vessel in a fume hood to release excess ammonia pressure.

-

Sample an aliquot (10 µL), dilute in MeOH, and analyze via LC-MS or TLC (10% MeOH in DCM).

-

Target: Disappearance of Ester (

) and appearance of Amide (

-

Step 4: Isolation & Purification

-

If the reaction is complete, cool the mixture to 0–5°C (ice bath) and stir for 1 hour. The product typically crystallizes/precipitates as a white to off-white solid.

-

Concentration (Optional): If precipitation is poor, concentrate the solution under reduced pressure to approx. 1/3 of the original volume, then cool to 0°C.

-

Filter the solids using a sintered glass funnel.

-

Wash 1: Wash the filter cake with cold Methanol (2 x 10 mL).

-

Wash 2: Wash with MTBE (2 x 20 mL) to remove organic impurities and facilitate drying.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Reference Data)

To validate the synthesis, compare obtained spectral data against these expected values:

-

1H NMR (400 MHz, DMSO-d6):

- 7.20 (broad s, 1H, CONH _a), 6.95 (broad s, 1H, CONH _b) – Amide protons.[1]

- 5.80 (s, 1H, Pyrazole C4-H ) – Aromatic proton.

- 5.20 (broad s, 2H, -NH 2) – Amino group.

- 3.65 (s, 3H, N-CH 3) – N-Methyl group.

-

Note: The disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) confirms the loss of the ester group.

-

LC-MS (ESI+):

-

Calculated Mass (

): 140.14 Da. -

Observed

: 141.1 m/z.

-

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low or ammonia loss.[1] | Ensure vessel is sealed tight.[5] Increase temp to 90°C. Add fresh ammonia solution. |

| Low Yield (Precipitation) | Product too soluble in MeOH. | Concentrate the filtrate further.[4] Add an anti-solvent like Diethyl Ether or MTBE to force precipitation. |

| Coloration (Pink/Red) | Oxidation of the amino group. | Perform reaction under Nitrogen/Argon atmosphere. Wash final solid with cold MTBE. |

| Hydrolysis Byproduct | Water present in the system. | Use anhydrous MeOH/NH3. If acid forms (LCMS M+1 = 142), re-esterify or couple with ammonium chloride/EDC. |

Safety & Handling

-

Ammonia Pressure: Heating methanolic ammonia generates significant internal pressure. Use only rated pressure vessels (autoclaves or heavy-walled glass with shields).[1] Never heat a standard round-bottom flask with a stopper.[1]

-

Venting: Always cool the vessel to room temperature or below before opening. Open inside a well-ventilated fume hood.

-

Pyrazole Toxicity: Many aminopyrazoles are biologically active. Handle with gloves, goggles, and dust masks to prevent inhalation.

References

-